

Analytical methods for quantification of 6-Methylquinoline

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Compound of Interest

Compound Name: 6-Methylquinoline

Cat. No.: B044275

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An in-depth guide to the analytical quantification of **6-Methylquinoline**, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols for robust analytical methods, presents quantitative data in clear tabular formats, and includes visual workflows to illustrate the processes.

Introduction to 6-Methylquinoline Quantification

6-Methylquinoline (C₁₀H₉N, Molar Mass: 143.18 g/mol) is a heterocyclic aromatic organic compound.[1][2] As a quinoline derivative, it serves as a crucial intermediate and building block in the synthesis of various dyes and pharmacologically active molecules.[3][4] Its accurate quantification is essential for quality control in manufacturing, pharmacokinetic studies in drug development, and monitoring in environmental samples. This document outlines validated analytical methods for the precise determination of **6-Methylquinoline** concentrations.

Method 1: High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible technique for the quantification of **6-Methylquinoline**. The method typically employs a reverse-phase C18 column, which separates compounds based on their

hydrophobicity. This approach is ideal for routine quality control of bulk substances and pharmaceutical formulations, offering excellent precision and accuracy.

Experimental Protocol

1. Instrumentation and Reagents:

- A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5][6]
- Data acquisition and processing software.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[5][6]
- Acetonitrile (HPLC grade)
- Water (HPLC grade or deionized)
- Phosphoric acid or Formic acid (for mobile phase pH adjustment).[6][7]
- **6-Methylquinoline** reference standard.

2. Chromatographic Conditions:

- Mobile Phase: An isocratic mixture of Acetonitrile and a 0.1% phosphoric acid solution in water (e.g., 60:40 v/v).[5][6] For LC-MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[7]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30 °C
- Detection Wavelength: 245 nm.[5]
- Injection Volume: 20 μ L.[5]

3. Standard Solution Preparation:

- Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the **6-Methylquinoline** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[\[8\]](#)

4. Sample Preparation:

- Accurately weigh a sample containing an estimated 10 mg of **6-Methylquinoline** and transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the mark with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter prior to injection.[\[6\]](#)

5. Analysis Procedure:

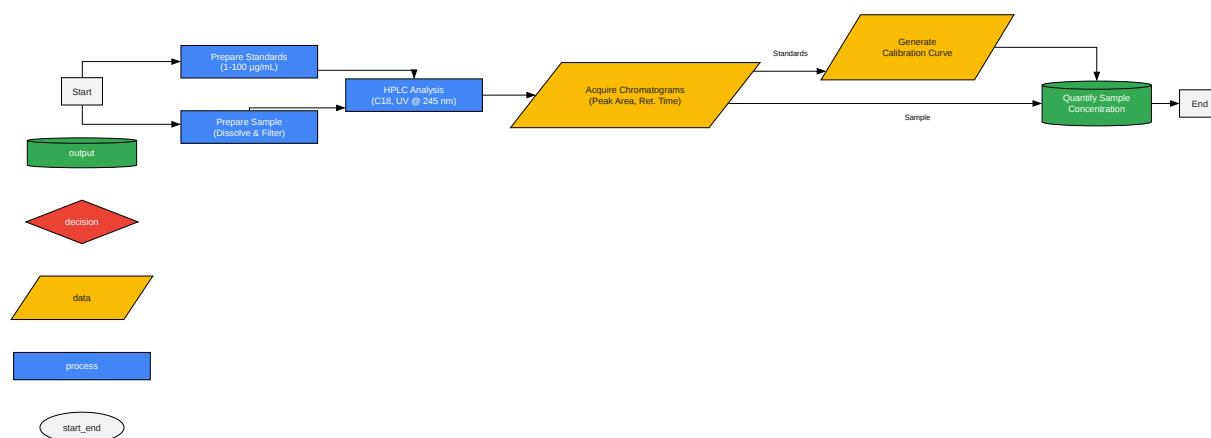
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard solutions in sequence, from the lowest concentration to the highest.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Inject the prepared sample solution.
- Identify the **6-Methylquinoline** peak in the sample chromatogram by comparing its retention time with that of the standards.
- Calculate the concentration of **6-Methylquinoline** in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV method. These values should be experimentally verified during method validation.

| Parameter | Typical Performance |
|-----------------------------------|---------------------|
| Linearity Range | 1 - 100 µg/mL[8] |
| Correlation Coefficient (r^2) | ≥ 0.999 [8] |
| Limit of Detection (LOD) | ~ 0.2 µg/mL[8] |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL[8] |
| Accuracy (% Recovery) | 98 - 102%[8][9] |
| Precision (%RSD) | $< 2\%$ [8][9] |

HPLC Analysis Workflow



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Caption: General workflow for the quantification of **6-Methylquinoline** using HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique offering high sensitivity and selectivity for the quantification of **6-Methylquinoline**. It is particularly well-suited for analyzing complex matrices or for detecting trace levels of the compound. The method involves separating volatile compounds in the gas phase followed by detection using a mass spectrometer, which provides structural information and allows for precise quantification by monitoring specific ion fragments.

Experimental Protocol

1. Instrumentation and Reagents:

- A gas chromatograph coupled to a mass spectrometer (GC-MS).[\[5\]](#)
- Data acquisition and processing software.
- DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[\[10\]](#)
- Helium (carrier gas, 99.999% purity).[\[5\]](#)
- Toluene or other suitable solvent (GC grade).[\[10\]](#)
- **6-Methylquinoline** reference standard.

2. Chromatographic and MS Conditions:

- Inlet Temperature: 250 °C.[\[5\]](#)[\[10\]](#)
- Injection Mode: Splitless.[\[5\]](#)
- Injection Volume: 1 µL.[\[5\]](#)
- Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.[\[5\]](#)

- Oven Temperature Program: Initial temperature at 90 °C for 2 min, then ramp at 20 °C/min to 260 °C and hold for 3 min.[10]
- MS Transfer Line Temperature: 280 °C.[5]
- Ion Source Temperature: 230 °C.[5][10]
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5][10]
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
- Ions to Monitor: Quantifier ion: m/z 143 (M⁺). Qualifier ions: m/z 144, 115.[1]
- Solvent Delay: 2.0 min.[10]

3. Standard Solution Preparation:

- Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the **6-Methylquinoline** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.2, 0.5, 1.0 µg/mL) by serially diluting the stock solution with toluene.[10]

4. Sample Preparation (from a solid matrix like textiles):

- Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.[10]
- Add 15 mL of toluene.[10]
- Perform ultrasonic extraction at 40 °C for 30 minutes.[10][11]
- Allow the sample to cool and centrifuge if necessary.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial for analysis.[10]

5. Analysis Procedure:

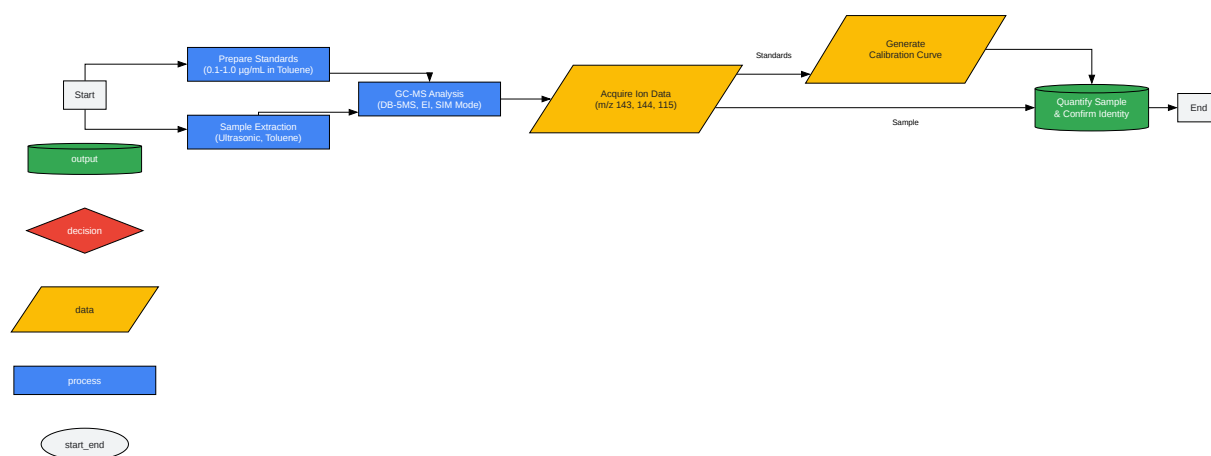
- Inject the prepared standard solutions to establish a calibration curve based on the peak area of the quantifier ion (m/z 143).
- Inject the prepared sample solution.
- Confirm the identity of **6-Methylquinoline** in the sample by verifying the retention time and the presence of qualifier ions at the correct ratios.
- Calculate the concentration of **6-Methylquinoline** in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the GC-MS method, particularly for trace analysis in solid matrices.

| Parameter | Typical Performance |
|-------------------------------------------|--------------------------------------------|
| Linearity Range | 0.1 - 1.0 µg/mL [10] |
| Correlation Coefficient (r ²) | ≥ 0.999 [10] |
| Limit of Detection (LOD) | 0.1 mg/kg (in matrix) [10] |
| Limit of Quantification (LOQ) | 0.3 mg/kg (in matrix) |
| Accuracy (% Recovery) | 82 - 92% [10] |
| Precision (%RSD) | < 4% [10] |

GC-MS Analysis Workflow



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Caption: General workflow for the quantification of **6-Methylquinoline** using GC-MS.

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